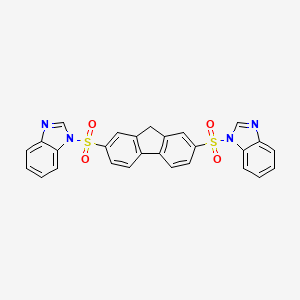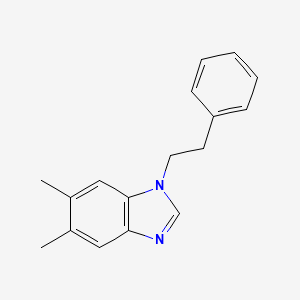
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole, also known as FBS, is a fluorescent dye that has been widely used in scientific research as a labeling agent for biomolecules. FBS has been shown to have a high binding affinity for proteins and nucleic acids, making it a valuable tool in various biochemical and physiological studies.
作用機序
The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is based on its high binding affinity for biomolecules, particularly proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole binds to these biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been shown to have minimal effects on the biochemical and physiological properties of biomolecules, making it a valuable tool for studying these properties. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used to study protein-protein interactions, DNA-protein interactions, and protein localization, among other applications.
実験室実験の利点と制限
One of the main advantages of using 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in lab experiments is its high binding affinity for biomolecules, which allows for sensitive and specific labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is also relatively easy to use and can be incorporated into a variety of labeling strategies. However, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has some limitations, including its relatively low yield of synthesis and its potential for photobleaching, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for research involving 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. One area of interest is the development of new labeling strategies that can improve the yield and specificity of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole labeling. Another area of interest is the use of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in live cell imaging, which could provide new insights into the dynamics of biomolecules in living cells. Additionally, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole could be used in the development of new diagnostic and therapeutic tools for various diseases.
合成法
The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole involves the reaction of 2,7-dibromofluorene with sodium sulfite to form 2,7-dibromofluorene-9-sulfonic acid. The resulting compound is then reacted with o-phenylenediamine to produce 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. The yield of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole synthesis is typically around 60-70%.
科学的研究の応用
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used extensively in scientific research as a labeling agent for biomolecules, such as proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole can be attached to these biomolecules through a variety of methods, including covalent labeling and non-covalent labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole-labeled biomolecules can be used for a range of applications, including protein-protein interaction studies, DNA-protein interaction studies, and protein localization studies.
特性
IUPAC Name |
1-[[7-(benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4S2/c32-36(33,30-16-28-24-5-1-3-7-26(24)30)20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)37(34,35)31-17-29-25-6-2-4-8-27(25)31/h1-12,14-17H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZYIXCDKOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)N6C=NC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[7-(1H-benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl}-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

